molecular formula C9H13N5O4 B11090975 N-carbamoylglycylhistidine

N-carbamoylglycylhistidine

Cat. No.: B11090975
M. Wt: 255.23 g/mol
InChI Key: RNOHOHHBGLHDBO-UHFFFAOYSA-N
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Description

N-Carbamoylglycylhistidine is a modified dipeptide comprising glycine and histidine residues linked via a peptide bond, with a carbamoyl (-CONH₂) group substituted at the glycine nitrogen. This structural modification confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which influence its biological interactions. The carbamoyl group may enhance stability against proteolytic degradation compared to unmodified glycine derivatives, making it relevant in medicinal chemistry and peptide-based drug design.

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-[[2-(carbamoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13N5O4/c10-9(18)12-3-7(15)14-6(8(16)17)1-5-2-11-4-13-5/h2,4,6H,1,3H2,(H,11,13)(H,14,15)(H,16,17)(H3,10,12,18)

InChI Key

RNOHOHHBGLHDBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoylglycylhistidine typically involves the reaction of glycylhistidine with a carbamoylating agent. One common method is the use of carbonyldiimidazole as a carbamoylating agent under mild conditions. The reaction is carried out in an organic solvent such as dimethylformamide at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-carbamoylglycylhistidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles in organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-carbamoylglycylhistidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-carbamoylglycylhistidine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of N-Carbamoylglycylhistidine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Potential Biological Role
This compound C₈H₁₂N₄O₄* 228.21* Not Available Carbamoyl, imidazole, peptide Enzyme inhibition, peptide stability
N-Benzyl-N-(carboxymethyl)glycyl-L-histidine C₁₇H₂₀N₄O₅ 360.37 Not Provided Benzyl, carboxymethyl, imidazole Ligand-receptor interaction
N-Formylglycine C₃H₅NO₃ 103.08 2491-15-8 Formyl, carboxylic acid Metabolic intermediate, glycation studies
Ranitidine Amino Alcohol Hemifumarate C₉H₁₄N₂O₂ 182.22 Not Provided Dimethylamino, furan, alcohol H₂ antagonist byproduct

Functional Group Analysis

  • Its imidazole ring (from histidine) may participate in pH-dependent interactions, similar to histidine-containing enzyme active sites.
  • N-Benzyl-N-(carboxymethyl)glycyl-L-histidine : The benzyl and carboxymethyl groups increase lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. This contrasts with the polar carbamoyl group in the target compound.
  • N-Formylglycine : The formyl (-CHO) group is smaller and less polar than carbamoyl, making it more reactive in glycation processes but less stable in physiological conditions.

Research Findings and Data Gaps

  • Structural Insights : The crystal structure of N-benzyl-N-(carboxymethyl)glycyl-L-histidine () reveals a folded conformation stabilized by intramolecular hydrogen bonds, a feature that may be shared with this compound.
  • Synthetic Challenges : Unlike N-formylglycine (easily synthesized via formylation ), this compound may require protective group strategies to prevent side reactions during carbamoylation.
  • Data Limitations : Direct experimental data on this compound’s bioactivity and pharmacokinetics are absent in the provided evidence, necessitating further studies to validate inferred properties.

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